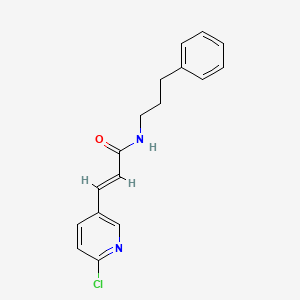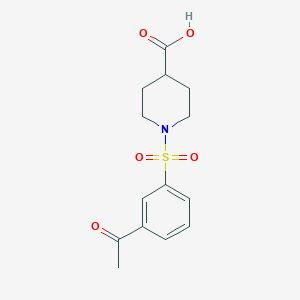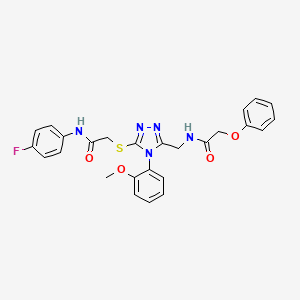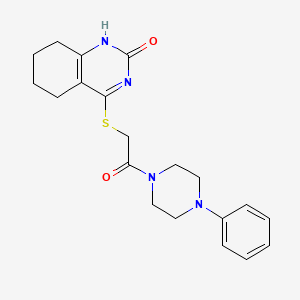
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide, also known as CPP, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. CPP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal models, (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has been shown to improve cognitive function and reduce neuronal damage in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide has several advantages for lab experiments, including its small size, high purity, and low toxicity. However, (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide also has some limitations, including its low solubility in water and instability in solution.
Direcciones Futuras
There are several future directions for the study of (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its mechanism of action at the molecular level. (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide may also be studied in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. The most common method for synthesizing (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide is the Suzuki-Miyaura coupling reaction, which involves the reaction of 6-chloro-3-pyridinylboronic acid and (E)-3-bromoprop-2-enamide in the presence of a palladium catalyst. The reaction yields (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide in high purity and good yield.
Propiedades
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-10-8-15(13-20-16)9-11-17(21)19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,21)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXMSUBMBLBKP-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)/C=C/C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromofuro[3,2-c]pyridine](/img/structure/B2643237.png)



![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2643241.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643245.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2643248.png)
![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2643252.png)
![Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate](/img/structure/B2643254.png)
